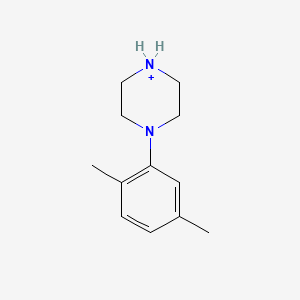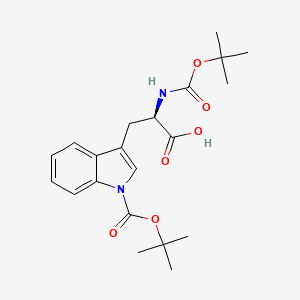
Pt(II) meso-Tetraphenyl Tetrabenzoporphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pt(II) meso-Tetraphenyl Tetrabenzoporphine is a synthetic porphyrin compound with a molecular formula of C60H36N4Pt and a molecular weight of 1008.06 g/mol . This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, including solar cells and oxygen sensors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pt(II) meso-Tetraphenyl Tetrabenzoporphine typically involves the reaction of meso-Tetraphenyl Tetrabenzoporphine with a platinum(II) salt under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent, such as dichloromethane or chloroform . The reaction mixture is then purified using chromatographic techniques to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to ensure consistent quality and yield . The compound is typically stored at room temperature and protected from light to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Pt(II) meso-Tetraphenyl Tetrabenzoporphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can undergo substitution reactions where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions may produce platinum(0) species .
Aplicaciones Científicas De Investigación
Pt(II) meso-Tetraphenyl Tetrabenzoporphine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Pt(II) meso-Tetraphenyl Tetrabenzoporphine involves its ability to absorb light and undergo photophysical processes such as triplet-triplet annihilation . This property makes it an effective sensitizer in photon upconversion systems. The compound interacts with molecular oxygen to produce singlet oxygen, which is useful in photodynamic therapy . The molecular targets and pathways involved include the interaction with cellular components and the generation of reactive oxygen species .
Comparación Con Compuestos Similares
Similar Compounds
Pd(II) meso-Tetraphenyl Tetrabenzoporphine: Similar in structure but contains palladium instead of platinum.
Pt(II) meso-Tetra(4-carboxyphenyl) porphine: Contains carboxyphenyl groups and is used in hydrogen production and hypoxia imaging.
Pt(II) meso-Tetra(pentafluorophenyl)porphine: Contains pentafluorophenyl groups and is used as an optical oxygen sensor and pressure indicator.
Uniqueness
Pt(II) meso-Tetraphenyl Tetrabenzoporphine is unique due to its high molecular weight and the presence of tetraphenyl groups, which enhance its photophysical properties. This makes it particularly effective in applications requiring photon upconversion and oxygen sensing .
Propiedades
Fórmula molecular |
C60H58N4Pt |
|---|---|
Peso molecular |
1030.2 g/mol |
Nombre IUPAC |
platinum(2+);2,11,20,29-tetraphenyl-38,40-diaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),12,14,16,18,30,32,34-octaene |
InChI |
InChI=1S/C60H58N4.Pt/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-13,15,18,20-29,31,34,36,42,44-45,47,49-52,54,56-57,59,62-63H,14,16-17,19,30,32-33,35H2;/q-2;+2 |
Clave InChI |
KXLRWKLFPPGGGU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C3C(C4=C5C=CC=CC5=C([N-]4)C(C6C7CCCCC7C(N6)C(C8=C9C=CC=CC9=C([N-]8)C(C2N3)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
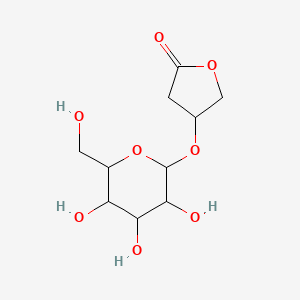
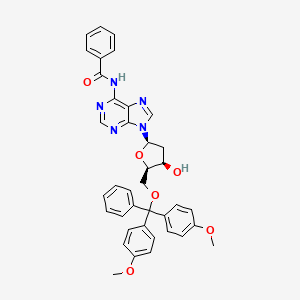
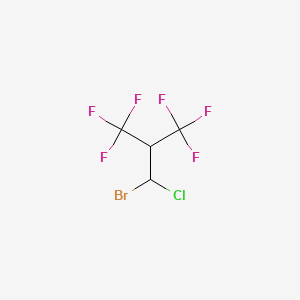

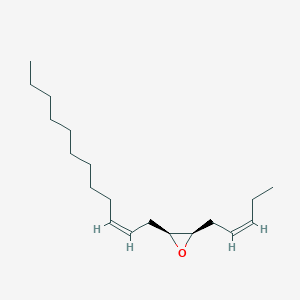
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
